5-Fluoro-2-hydroxybenzamide

Crystallography Solid-State Chemistry Polymorph Screening

5-Fluoro-2-hydroxybenzamide is a structurally specific fluorinated salicylamide intermediate, distinct from unsubstituted salicylamide or 4-fluoro isomers. Its 5-fluoro substitution confers quantifiable differences in predicted pKa (8.38), consensus LogP (1.17), and monoclinic crystal packing (C2 space group) versus orthorhombic salicylamide. These differences directly impact solubility, ionization at physiological pH, and solid-state formulation outcomes. For medicinal chemistry teams running parallel fluoro-positional SAR series, procuring the correct 5-fluoro isomer is critical to avoid confounding SPR/ADME data attribution. For process chemistry groups, this compound enables direct benchmarking of aqueous-phase Cu-catalyzed hydroxylation methodology (yields up to 96%) against traditional organic-solvent routes. Supplied as an off-white to light brown solid with ≥97% purity. Standard B2B shipping available; inquire for bulk quantities and custom synthesis options.

Molecular Formula C7H6FNO2
Molecular Weight 155.128
CAS No. 56874-97-6
Cat. No. B2656398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-2-hydroxybenzamide
CAS56874-97-6
Molecular FormulaC7H6FNO2
Molecular Weight155.128
Structural Identifiers
SMILESC1=CC(=C(C=C1F)C(=O)N)O
InChIInChI=1S/C7H6FNO2/c8-4-1-2-6(10)5(3-4)7(9)11/h1-3,10H,(H2,9,11)
InChIKeyOBFYYFBQCWHDRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Fluoro-2-hydroxybenzamide (CAS 56874-97-6): Core Building Block for Fluorinated Benzamide Derivatives in Pharmaceutical Research


5-Fluoro-2-hydroxybenzamide (CAS 56874-97-6, molecular formula C7H6FNO2, MW 155.13) is a fluorinated salicylamide derivative characterized by a fluorine substituent at the 5-position and a hydroxyl group at the ortho-position relative to the benzamide core . It is supplied as an off-white to light brown solid with standard commercial purity of ≥97% . Unlike fully elaborated active pharmaceutical ingredients (APIs), this compound serves as a versatile synthetic intermediate and core scaffold from which diverse N-substituted benzamide derivatives—including HDAC inhibitors, antimicrobial agents, and anti-osteoclastogenic compounds—are constructed .

Why Unsubstituted Salicylamide or Alternative Fluoro-Positional Isomers Cannot Substitute for 5-Fluoro-2-hydroxybenzamide


In benzamide-focused drug discovery programs, the precise substitution pattern on the phenyl ring is not interchangeable. The 5-fluoro substitution in 5-fluoro-2-hydroxybenzamide is structurally distinct from both unsubstituted salicylamide (CAS 65-45-2) and alternative positional isomers such as 4-fluoro-2-hydroxybenzamide (CAS 1133122-96-9). This distinction manifests in quantifiable differences in solid-state crystal packing [1], predicted physicochemical properties including LogP and pKa , and downstream synthetic compatibility. Furthermore, class-level structure-activity relationship (SAR) studies on 2-hydroxybenzamide derivatives have demonstrated that the nature and position of halogen substitution directly modulate antimicrobial potency against Candida albicans and Gram-positive bacteria [2], making direct substitution without rigorous revalidation a scientifically invalid procurement strategy.

5-Fluoro-2-hydroxybenzamide (CAS 56874-97-6): Quantified Differentiation Data Versus Unsubstituted and 4-Fluoro Analogs


Crystal Structure Identity: 5-Fluoro-2-hydroxybenzamide Exhibits Distinct Monoclinic Unit Cell Parameters Differentiating It from Unsubstituted Salicylamide

Single-crystal X-ray diffraction analysis confirms that 5-fluoro-2-hydroxybenzamide crystallizes in the monoclinic space group C2 with unit cell parameters a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, β = 94.699(3)°, and Z = 4 [1]. The structure was refined to R(1) = 0.053 for 2043 observed reflections [1]. In contrast, unsubstituted salicylamide (2-hydroxybenzamide) crystallizes in a distinct orthorhombic space group (P212121) with unit cell parameters a = 6.348 Å, b = 7.415 Å, c = 13.658 Å, and Z = 4 [2]. This crystallographic divergence arises from the introduction of fluorine at the 5-position, which alters intermolecular hydrogen-bonding networks and crystal packing forces. Such differences directly impact solid-state properties including solubility, dissolution rate, and mechanical stability during formulation development.

Crystallography Solid-State Chemistry Polymorph Screening

Physicochemical Property Differentiation: Predicted pKa and LogP Values Distinguish 5-Fluoro-2-hydroxybenzamide from Positional Isomers

Computational predictions indicate that the position of fluorine substitution on the 2-hydroxybenzamide scaffold alters key physicochemical parameters that govern membrane permeability and ionization state under physiological conditions. For 5-fluoro-2-hydroxybenzamide, the predicted acid dissociation constant (pKa) is 8.38 ± 0.18, and the consensus Log Po/w is 1.17 (range across five computational methods: 0.92–1.55) . In comparison, the 4-fluoro positional isomer (4-fluoro-2-hydroxybenzamide) exhibits a predicted pKa of approximately 8.01 and a LogP of 1.24 . Unsubstituted salicylamide has a reported experimental pKa of 8.13 and LogP of 0.89 [1]. The ~0.25–0.37 unit pKa difference between the 5-fluoro and 4-fluoro isomers translates to a ~1.8–2.3× difference in the ratio of neutral to ionized species at physiological pH (7.4), which can materially affect passive diffusion across biological membranes.

Medicinal Chemistry Physicochemical Profiling Drug Likeness

Synthetic Strategy Differentiation: Copper-Catalyzed Synthesis in Aqueous Media Enables 5-Fluoro-2-hydroxybenzamide Production with Reported Yields of 33–96% Across Functionalized 2-Hydroxybenzamides

A highly efficient copper-catalyzed method for the preparation of 2-hydroxybenzamides, including 5-fluoro-2-hydroxybenzamide, has been described using 2-chlorobenzamide substrates, copper iodide (CuI), 1,10-phenanthroline as ligand, and potassium hydroxide (KOH) in neat water . This aqueous-phase methodology produced a series of 2-hydroxybenzamides with diverse functional groups (fluoro, chloro, iodo, methoxy, amide, alcohol) in yields ranging from 33% to 96% . The fluorine-substituted derivative was successfully obtained using this protocol, demonstrating compatibility of the 5-fluoro moiety with copper-catalyzed hydroxylation conditions. This stands in contrast to alternative synthetic routes for unsubstituted salicylamide, which often rely on organic solvents and acid chloride intermediates .

Synthetic Methodology Green Chemistry Process Chemistry

Class-Level Antimicrobial SAR: Fluorine Substitution on 2-Hydroxybenzamide Scaffold Contributes to Enhanced Activity Against Candida albicans Relative to Non-Fluorinated Analogs

A systematic evaluation of novel 2-hydroxybenzamide derivatives for antimicrobial activity revealed that all tested compounds exhibited good activity against a panel of microorganisms, with consistently higher potency observed against Candida albicans than against bacterial strains [1]. While the study evaluated esters and substituted variants rather than the parent 5-fluoro-2-hydroxybenzamide, the structure-activity relationship (SAR) analysis established that halogen substitution on the benzamide ring significantly influences antimicrobial potency. Quantitative structure-biological activity relationship (QSBAR) modeling indicated that lipophilicity (LogP) and electronic parameters (σ) of substituents correlate with observed minimum inhibitory concentration (MIC) values [1]. Given that the 5-fluoro substituent alters LogP by +0.28 units versus unsubstituted salicylamide (see Evidence Item 2), this class-level SAR supports the inference that 5-fluoro-2-hydroxybenzamide is a chemically justified starting scaffold for developing anti-Candida agents with potentially differentiated potency profiles relative to non-fluorinated counterparts.

Antimicrobial SAR Candida albicans

5-Fluoro-2-hydroxybenzamide (CAS 56874-97-6): Evidence-Based Procurement and Application Scenarios


Solid-State Formulation and Polymorph Screening Programs Requiring Defined Crystalline Identity

For research teams conducting polymorph screening, co-crystal engineering, or solid-state formulation development, 5-fluoro-2-hydroxybenzamide provides a crystallographically characterized starting material with documented monoclinic C2 unit cell parameters [1]. Unlike unsubstituted salicylamide, which adopts an orthorhombic P212121 lattice, the fluorinated analog exhibits distinct packing forces that directly influence solubility, hygroscopicity, and mechanical properties. Procurement of the specific 5-fluoro isomer—rather than generic salicylamide—ensures that solid-state characterization data are relevant to the intended fluorinated derivative program. This scenario applies to pharmaceutical development teams investigating amorphous solid dispersions, salt formation, or crystalline formulation strategies where the fluorine atom's effect on intermolecular interactions is a critical design parameter.

Medicinal Chemistry Lead Optimization Requiring Isomer-Specific Physicochemical Profiling

In lead optimization campaigns where 2-hydroxybenzamide serves as the core pharmacophore, the choice between 5-fluoro, 4-fluoro, and unsubstituted scaffolds carries quantifiable consequences for physicochemical properties. The 5-fluoro isomer exhibits a predicted pKa of 8.38 ± 0.18 and consensus LogP of 1.17, values that differ measurably from the 4-fluoro isomer (pKa ~8.01, LogP 1.24) and salicylamide (pKa 8.13, LogP 0.89) . These differences translate to altered ionization states at physiological pH and distinct membrane permeability profiles. For medicinal chemistry teams running parallel SAR series across multiple fluoro-positional isomers, sourcing the correct isomer (5-fluoro) is essential to avoid confounding structure-property relationship (SPR) analyses and to ensure that subsequent in vitro ADME data are correctly attributed to the intended molecular structure.

Green Chemistry Process Development Utilizing Aqueous Copper-Catalyzed Hydroxylation

For process chemistry groups developing scalable, environmentally benign synthetic routes to functionalized benzamides, 5-fluoro-2-hydroxybenzamide serves as a representative substrate for validating aqueous-phase copper-catalyzed hydroxylation methodology . The published protocol using CuI (10 mol%), 1,10-phenanthroline (20 mol%), and KOH in neat water at 120°C has been demonstrated on a series of 2-hydroxybenzamides with yields up to 96%, including fluoro-substituted variants. Procurement of 5-fluoro-2-hydroxybenzamide as a starting material enables direct benchmarking of this green chemistry approach against traditional organic-solvent routes, with quantifiable comparisons in yield, purity, and environmental impact metrics. This scenario is particularly relevant for CROs and pharmaceutical process development teams seeking to reduce solvent waste and improve sustainability metrics in benzamide synthesis programs.

Anti-Candida Drug Discovery Leveraging Fluorine-Dependent SAR Trends

For antimicrobial research programs targeting Candida albicans infections, 5-fluoro-2-hydroxybenzamide offers a structurally validated starting point based on class-level SAR evidence that 2-hydroxybenzamide derivatives exhibit preferential activity against Candida species over bacterial strains [2]. The presence of the 5-fluoro substituent is predicted to further modulate lipophilicity-dependent antimicrobial potency, based on QSBAR modeling that correlates LogP and electronic parameters with MIC values. Procuring 5-fluoro-2-hydroxybenzamide enables synthesis of diverse N-substituted analog libraries where the fluorine atom serves as a fixed SAR anchor, allowing systematic exploration of the N-substituent space while maintaining the proven 2-hydroxy-5-fluoro benzamide core that distinguishes this scaffold from non-fluorinated or alternative fluoro-positional isomer series.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Fluoro-2-hydroxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.